Tilivalline

Overview

Description

Tilivalline is a naturally occurring pyrrolobenzodiazepine (PBD) compound. It was first identified in the human gut pathobiont Klebsiella oxytoca, a bacterium associated with antibiotic-associated hemorrhagic colitis . This compound is a nonribosomal enterotoxin and has been linked to the pathogenesis of colitis in animal models . It is also produced by the entomopathogenic bacterium Xenorhabdus eapokensis .

Mechanism of Action

Target of Action

Tilivalline, a nonribosomal enterotoxin, primarily targets the human intestine . It is produced by the bacterium Klebsiella oxytoca, which is part of the intestinal microbiota . The compound has been linked to the pathogenesis of colitis in an animal model of antibiotic-associated hemorrhagic colitis (AAHC) .

Mode of Action

This compound acts by increasing cellular apoptosis . It also weakens the paracellular pathway through the tight junction proteins claudin-5 and -8 . This dual action results in intestinal barrier impairment .

Result of Action

The result of this compound’s action is the pathogenesis of colitis, specifically antibiotic-associated hemorrhagic colitis (AAHC) . This is due to the compound’s ability to increase cellular apoptosis and weaken the paracellular pathway through the tight junction proteins claudin-5 and -8 .

Action Environment

The action of this compound is influenced by the environment of the human intestine, where the producing bacterium Klebsiella oxytoca resides . The presence of this bacterium in the intestinal microbiota and the conditions within the intestine can influence the production and activity of this compound .

Biochemical Analysis

Biochemical Properties

Tilivalline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The biosynthesis of this compound initially generates tilimycin, a simple pyrrolobenzodiazepine with cytotoxic properties . This compound results from the non-enzymatic spontaneous reaction of tilimycin with biogenetically generated indole .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by increasing cellular apoptosis . Furthermore, it weakens the paracellular pathway through the tight junction proteins claudin-5 and -8 .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts by increasing cellular apoptosis and weakening the paracellular pathway through the tight junction proteins claudin-5 and -8 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of tilivalline involves several enzymatic steps. Initially, 3-hydroxyanthranilic acid is biosynthesized from chorismate through the action of enzymes AroX and 3-dehydroquinate synthase AroB . This intermediate is then converted to 2-amino-2-deoxychorismate by AdsX, followed by further conversion to 3-hydroxyanthranilic acid via phenazine biosynthesis . The activated form, 3-hydroxyanthranilic acid-CoA, binds to this compound-specific nonribosomal peptide synthases NspA/ThdA . L-proline is also activated and binds to NpsB, leading to the formation of this compound through a series of acyl transfer and reductive release reactions .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Tilivalline undergoes various chemical reactions, including:

Oxidation: Conversion of intermediates during biosynthesis.

Reduction: Reductive release in the final step of biosynthesis.

Substitution: Formation of amide bonds during peptide synthesis.

Common Reagents and Conditions:

Oxidation: Enzymes such as 2,3-dihydro-dihydroxybenzoate dehydrogenase.

Reduction: Utilization of NADPH.

Substitution: Enzymatic acyl transfer reactions.

Major Products: The major product of these reactions is this compound itself, formed through the non-enzymatic spontaneous reaction of tilimycin with biogenetically generated indole .

Scientific Research Applications

Tilivalline has several scientific research applications:

Chemistry: Studying nonribosomal peptide synthesis and enzymatic pathways.

Biology: Understanding the role of bacterial metabolites in gut microbiota and their impact on host health.

Industry: Potential use in developing antibacterial agents and studying bacterial symbiosis.

Comparison with Similar Compounds

Tilivalline is unique among pyrrolobenzodiazepines due to its specific biosynthetic pathway and its association with Klebsiella oxytoca . Similar compounds include:

Tilimycin: Another pyrrolobenzodiazepine produced by Klebsiella oxytoca with cytotoxic properties.

Anthramycin: A related compound with similar biosynthetic origins but different biological activities.

This compound’s uniqueness lies in its dual role as an enterotoxin and a research tool for studying bacterial-host interactions and nonribosomal peptide synthesis.

Biological Activity

Tilivalline is a nonribosomal peptide produced by the bacterium Klebsiella oxytoca, which is part of the human gut microbiota. This compound has garnered attention due to its significant biological activities, particularly its role in intestinal pathogenesis, specifically antibiotic-associated hemorrhagic colitis (AAHC). This article explores the biosynthesis, biological mechanisms, and implications of this compound, supported by relevant research findings.

Biosynthesis of this compound

This compound is synthesized through a nonribosomal peptide assembly pathway that begins with the production of tilimycin, another pyrrolobenzodiazepine (PBD) with cytotoxic properties. The spontaneous reaction between tilimycin and indole leads to the formation of this compound. This pathway was elucidated through genetic mutation studies and chemical synthesis, confirming the proposed biosynthetic route .

Table 1: Biosynthetic Pathway of this compound

| Compound | Description | Role in Pathogenesis |

|---|---|---|

| Tilimycin | A cytotoxic pyrrolobenzodiazepine | Precursor to this compound; induces DNA damage |

| This compound | Nonribosomal peptide with microtubule-stabilizing activity | Induces apoptosis in intestinal epithelial cells |

| Culdesacin | A metabolite with no significant biological activity | Not directly involved in pathogenicity |

This compound exhibits distinct cytotoxic properties compared to its precursor, tilimycin. While tilimycin acts as a genotoxin, causing DNA strand breaks and activating cellular damage repair mechanisms, this compound stabilizes microtubules and induces mitotic arrest in cells. This unique mechanism contributes to its role in promoting apoptosis in intestinal epithelial cells during colitis .

- IC50 Values :

- Tilimycin : 2.6 μM (more cytotoxic)

- This compound : 14.5 μM

The difference in IC50 values indicates that tilimycin is significantly more potent than this compound in inducing cell death .

Impact on Gut Microbiota

Research has demonstrated that the secretion of tilimycin can alter the gut microbiota composition by suppressing competing bacterial populations, which may lead to increased rates of antibiotic resistance among opportunistic pathogens like Klebsiella pneumoniae and Escherichia coli. This phenomenon highlights the potential for tilimycin to act as a pro-mutagenic agent within the gut ecosystem .

Animal Models

In murine models of AAHC, both this compound and tilimycin were detected in significant concentrations during active colitis episodes. Studies showed that these enterotoxins contribute collectively to the pathogenesis of colitis by inducing apoptosis through different mechanisms, reinforcing their potential role as critical factors in intestinal disease .

- Study Findings :

- Increased lesion burden in cecal enterocytes.

- Activation of DNA damage response pathways upon exposure to tilimycin.

- Distinct cell cycle arrest patterns observed in HeLa cells treated with either toxin.

Clinical Implications

The identification of this compound's biosynthetic pathway and its biological activities provides insights into potential therapeutic targets for managing AAHC and other related gastrointestinal disorders. Understanding how these toxins interact with host tissues could lead to novel strategies for mitigating their harmful effects while preserving beneficial gut microbiota .

Properties

IUPAC Name |

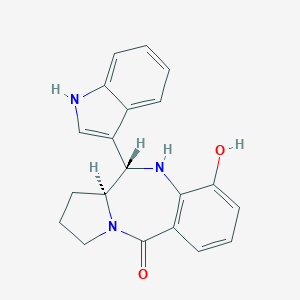

(6S,6aS)-4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-17-9-3-6-13-19(17)22-18(16-8-4-10-23(16)20(13)25)14-11-21-15-7-2-1-5-12(14)15/h1-3,5-7,9,11,16,18,21-22,24H,4,8,10H2/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZNARCWDDMOPL-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001138 | |

| Record name | 9-Hydroxy-11-(1H-indol-3-yl)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80279-24-9 | |

| Record name | Tilivalline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080279249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxy-11-(1H-indol-3-yl)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.